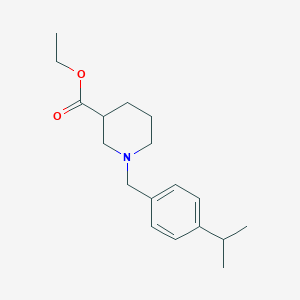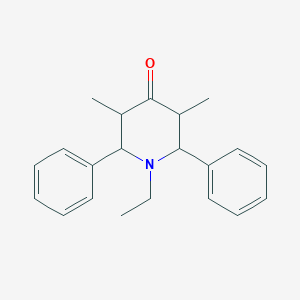
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes and receptors involved in cancer cell growth, oxidative stress, and inflammation. 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the activity of reactive oxygen species, which are involved in oxidative stress and neurodegenerative diseases. In addition, 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to block the activity of cyclooxygenase-2, an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress, and the inhibition of inflammation. 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to improve cognitive function and reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potential therapeutic applications in various fields and its ability to inhibit enzymes and receptors involved in cancer cell growth, oxidative stress, and inflammation. However, the limitations of using 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of more potent and selective analogs, the investigation of its mechanism of action in various diseases, and the exploration of its potential as a therapeutic agent in clinical trials. In addition, further research is needed to determine the safety and efficacy of 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in humans and to identify any potential side effects.
Métodos De Síntesis
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 6-methyl-2-pyridinecarboxaldehyde. The final step involves the addition of a pyrrolidinecarboxylic acid derivative to the intermediate product to form 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been found to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory effects, 1-(4-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce inflammation and alleviate pain.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-6-8-15(9-7-12)21-11-14(10-17(21)22)18(23)20-16-5-3-4-13(2)19-16/h3-9,14H,10-11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISWPCKCEJIAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5853731 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)
![methyl 4-{[4-(benzyloxy)phenyl]amino}-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B4925056.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)
![2-phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4925064.png)
![2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4925069.png)
![ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4925077.png)


![(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B4925108.png)
![N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxy-2-naphthamide](/img/structure/B4925109.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4925111.png)
![N-[2-(allyloxy)benzyl]-2-fluoroaniline](/img/structure/B4925146.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4925148.png)
